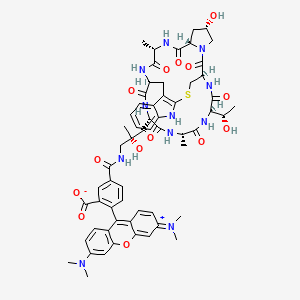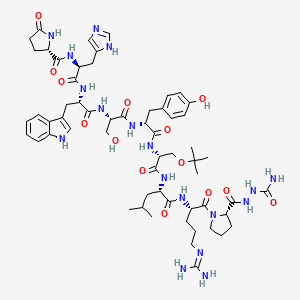
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, also known as gonadotropin-releasing hormone (GnRH), is a peptide hormone that is synthesized and secreted by the hypothalamus. It is involved in the regulation of the reproductive system, playing a crucial role in the development and maturation of reproductive organs. GnRH is composed of ten amino acids, and the this compound form has been found to be particularly effective in controlling the reproductive system.
科学的研究の応用
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH has many applications in scientific research. It has been used to study the role of GnRH in the regulation of the reproductive system, as well as its effects on other physiological processes such as metabolism, growth, and development. It has also been used to study the effects of GnRH on the development of cancers, such as breast and prostate cancer. In addition, this compound has been used to study the effects of GnRH on the development of fertility treatments, such as in vitro fertilization.
作用機序
GnRH is released from the hypothalamus and binds to receptors in the pituitary gland. This binding triggers the release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). LH and FSH are hormones that are involved in the regulation of the reproductive system. LH stimulates the production of testosterone, while FSH stimulates the production and maturation of sperm.
Biochemical and Physiological Effects
GnRH has many biochemical and physiological effects. It stimulates the production of LH and FSH, which in turn stimulates the production of testosterone and the maturation of sperm. GnRH also stimulates the production of other hormones, such as progesterone and estradiol, which are involved in the regulation of the menstrual cycle. In addition, GnRH has been found to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
The use of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in laboratory experiments has several advantages. It is a stable peptide and can be easily synthesized and purified. In addition, it is a potent agonist of the GnRH receptor, making it an ideal tool for studying the effects of GnRH. However, there are some limitations to using this compound in laboratory experiments. For example, it is expensive and has a short half-life, making it difficult to maintain in long-term experiments.
将来の方向性
There are several potential future directions for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH. One potential direction is to further investigate its role in the regulation of the reproductive system, as well as its effects on other physiological processes. Additionally, it could be used to study the effects of GnRH on the development of fertility treatments, such as in vitro fertilization. Furthermore, it could be used to study the effects of GnRH on the development of cancers, such as breast and prostate cancer. Finally, it could be used to develop new drugs to treat reproductive disorders.
合成法
The synthesis of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH involves a series of steps. First, the peptide is synthesized using a solid-phase peptide synthesis (SPPS) technique. This technique involves the formation of a peptide bond between the two amino acids, followed by the addition of a protecting group to the amino acid side chain. The peptide is then cleaved from the solid support and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Finally, the peptide is cleaved from the protecting group and the this compound is obtained.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41+,42-,43-,44-,45+,46-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-JRAHOCOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


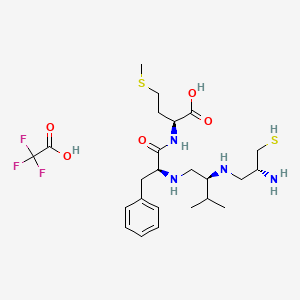

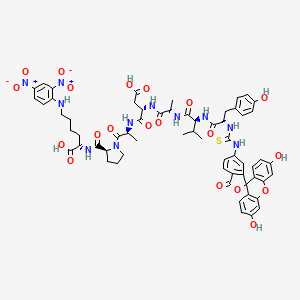
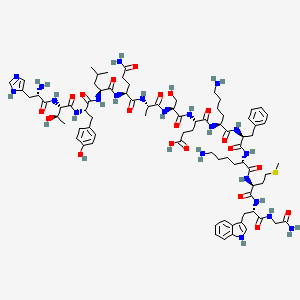
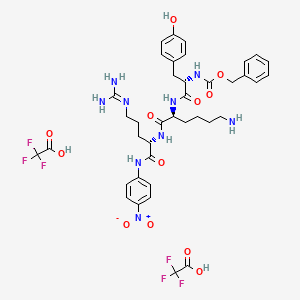


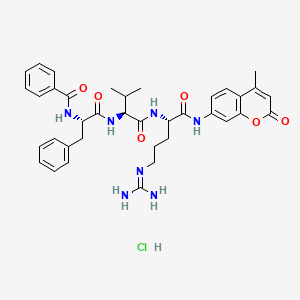
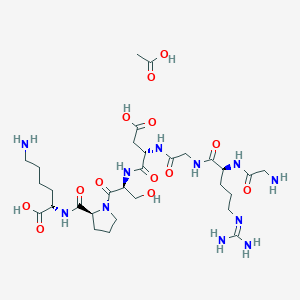
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
